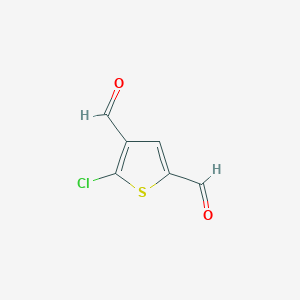

5-Chlorothiophene-2,4-dicarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3ClO2S |

|---|---|

Molecular Weight |

174.61 g/mol |

IUPAC Name |

5-chlorothiophene-2,4-dicarbaldehyde |

InChI |

InChI=1S/C6H3ClO2S/c7-6-4(2-8)1-5(3-9)10-6/h1-3H |

InChI Key |

YJMRYWSCJVLUCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C=O)Cl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chlorothiophene 2,4 Dicarbaldehyde

Historical Development of Thiophene-Dicarbaldehyde Synthesis

The journey toward the synthesis of complex thiophene (B33073) derivatives like 5-chlorothiophene-2,4-dicarbaldehyde is built upon a rich history of thiophene chemistry. Early methods for introducing aldehyde groups onto aromatic rings, such as the Gattermann, Gattermann-Koch, and Vilsmeier-Haack reactions, were foundational. google.com The Vilsmeier-Haack reaction, in particular, became a cornerstone for the formylation of electron-rich heterocycles like thiophene due to its use of the relatively mild Vilsmeier reagent, typically formed from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgijpcbs.com

Initially, the focus was on the formylation of unsubstituted thiophene, which primarily yields the 2-carboxaldehyde and to a lesser extent, the 2,5-dicarboxaldehyde. wikipedia.org The synthesis of thiophene-2-carboxaldehyde can be achieved via the Vilsmeier reaction or by the chloromethylation of thiophene. wikipedia.org The introduction of multiple formyl groups, especially in specific and unsymmetrical patterns on a substituted thiophene ring, represented a significant synthetic hurdle. Early approaches often involved multi-step sequences, including the protection of certain ring positions, followed by formylation and deprotection, or the oxidation of pre-installed functional groups like methyl or hydroxymethyl groups. The development of more regioselective formylation techniques and a deeper understanding of the electronic effects of substituents on the thiophene ring have been crucial in enabling the synthesis of more complex dicarbaldehydes.

Contemporary Synthetic Routes to this compound

Modern synthetic approaches to this compound would likely leverage a combination of well-established reactions and newer, more sophisticated methodologies. The primary challenge lies in the controlled introduction of two aldehyde groups at specific positions on an already chlorinated thiophene ring.

Formylation Reactions on Chlorothiophene Precursors

The Vilsmeier-Haack reaction remains a highly relevant and powerful tool for the formylation of chlorothiophenes. researchgate.netniscpr.res.in The reaction mechanism involves the electrophilic substitution of the aromatic ring with a chloromethyliminium salt (the Vilsmeier reagent). chemistrysteps.com The regioselectivity of this reaction is heavily influenced by the electronic properties of the substituents already present on the thiophene ring.

For the synthesis of this compound, a potential starting material could be 2-chlorothiophene (B1346680). A direct diformylation in a single step is unlikely to be selective. A more plausible route would involve a stepwise approach. For instance, the formylation of 2-chlorothiophene could first yield 5-chloro-2-thiophenecarboxaldehyde. google.comsigmaaldrich.com A second formylation step would then be required to introduce the aldehyde group at the 4-position. However, the deactivating effect of the existing formyl group and the chloro group would make the second formylation challenging.

A study on the ipso-formylation of 2-chlorothiophenes under Vilsmeier-Haack conditions has shown that electron-rich 3,4-push-pull-substituted 2-chlorothiophenes can undergo regioselective formylation with substitution of the chloro group. researchgate.net This highlights the nuanced reactivity of substituted chlorothiophenes.

A more direct approach could involve the diformylation of a suitable precursor. For example, the synthesis of 2,3-thiophenedicarboxaldehyde (B186593) has been achieved from 2,3-dimethylthiophene (B3031705) through bromination followed by a Sommelet reaction. googleapis.com A similar strategy could be envisioned starting from a chlorinated and appropriately substituted thiophene.

| Precursor | Reagents | Product | Yield | Reference |

| 2-Chlorothiophene | POCl₃, DMF | 5-Chloro-2-thiophenecarboxaldehyde | - | google.com |

| 2,3-Dimethylthiophene | NBS, BPO, then HMTA | 2,3-Thiophenedicarboxaldehyde | - | googleapis.com |

| Thiophene | POCl₃, N-Methylformanilide | Thiophene-2-aldehyde | - | google.com |

Oxidation Approaches for Aldehyde Group Formation

An alternative strategy for introducing the second aldehyde group involves the oxidation of a suitable precursor, such as a methyl or hydroxymethyl group. This approach circumvents the potential difficulties of a second electrophilic formylation on a deactivated ring.

A hypothetical synthetic route could begin with a 2-chloro-4-methylthiophene (B13107644) derivative. The first formyl group could be introduced at the 2-position via a Vilsmeier-Haack reaction. The subsequent step would be the selective oxidation of the methyl group at the 4-position to an aldehyde. Various oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO₂), which is known to be selective for the oxidation of benzylic and allylic alcohols. thieme-connect.com This would require a two-step process of radical bromination of the methyl group followed by hydrolysis to the alcohol and then oxidation.

Another possibility is the direct oxidation of a methyl group to a formyl group, though this can be challenging and often requires specific reagents to avoid over-oxidation to the carboxylic acid.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer an efficient route to highly substituted thiophenes. tandfonline.comresearchgate.net While a specific MCR for the direct synthesis of this compound is not reported, the principles of MCRs can be applied to construct the substituted thiophene core. For example, a one-pot synthesis of functionalized trisubstituted thiophenes has been reported from the reaction of 3-morpholino-3-thioxopropanenitrile, cyclohexyl isocyanide, and α-haloketones in water. tandfonline.com

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent reaction is triggered by the functionality formed in the previous step. nih.gov A hypothetical cascade reaction for the synthesis of the target molecule could be designed to form the thiophene ring and introduce the functional groups in a sequential manner. For instance, a reaction sequence could be initiated that forms the thiophene ring and simultaneously installs precursors for the aldehyde groups, which are then revealed in a final step.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product, especially in the synthesis of highly substituted and functionalized molecules like this compound.

For the Vilsmeier-Haack reaction, several parameters can be adjusted. The ratio of the formylating agent (e.g., POCl₃) to the formamide (e.g., DMF) can influence the reactivity of the Vilsmeier reagent. numberanalytics.comnumberanalytics.com The reaction temperature is another critical factor; lower temperatures can enhance selectivity, while higher temperatures may be required to overcome the deactivation of the substrate by electron-withdrawing groups. niscpr.res.in The choice of solvent can also play a significant role in the reaction outcome. numberanalytics.com

Catalyst Systems and Ligand Design for Specific Transformations

In modern organic synthesis, catalyst systems play a pivotal role in achieving high selectivity and efficiency. For the synthesis of this compound, catalytic methods could be employed in several steps.

For instance, if a cross-coupling strategy is used to build the substituted thiophene core, palladium-catalyzed reactions such as Suzuki or Stille couplings are powerful tools. The design of specific phosphine (B1218219) ligands for the palladium catalyst can fine-tune its reactivity and selectivity. For example, the synthesis of 4-arylthiophene-2-carbaldehydes has been achieved via Suzuki-Miyaura cross-coupling reactions. nih.gov

In the context of formylation, while the Vilsmeier-Haack reaction is typically not catalytic, other formylation methods can be. For example, palladium-catalyzed formylation of aryl halides has been developed. acs.org

For oxidation steps, the choice of catalyst is critical for selectivity. For instance, in the oxidation of a hydroxymethyl group to an aldehyde, catalysts can help to avoid over-oxidation to the carboxylic acid.

Information regarding the synthesis of this compound is not available in the public domain.

Extensive searches for synthetic methodologies for the specific chemical compound "this compound" have yielded no publicly available, documented synthetic routes. Consequently, an article focusing on the specific aspects of its synthesis, such as solvent effects, temperature control, and the application of green chemistry principles, cannot be generated at this time due to the lack of foundational scientific literature on its preparation.

Research and patents primarily focus on related, commercially significant thiophene derivatives, including:

5-Chlorothiophene-2-carbaldehyde (B1662047) : The mono-aldehyde, which is a known compound. sigmaaldrich.com

5-Chlorothiophene-2-carboxylic acid : A key intermediate in the synthesis of pharmaceuticals like rivaroxaban. chemicalbook.comgoogle.com

5-Chlorothiophene-2-carbonyl chloride : Another important synthetic precursor. google.comgoogle.com

The Vilsmeier-Haack reaction is a common method for the formylation of thiophenes and their derivatives. tcichemicals.comorganic-chemistry.orgwikipedia.org For instance, the synthesis of 5-chlorothiophene-2-carbaldehyde from 2-chlorothiophene often employs reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at controlled temperatures. google.comgoogle.com However, no literature has been found describing the extension of this or other formylation methods to produce the 2,4-dicarbaldehyde variant from a 5-chloro-substituted thiophene starting material.

Without a published synthetic procedure for this compound, any discussion on the specific topics requested in the outline would be speculative and could not be supported by scientifically verified findings.

Reactivity and Mechanistic Investigations of 5 Chlorothiophene 2,4 Dicarbaldehyde

Reactivity of the Aldehyde Functional Groups

The presence of two aldehyde groups on the thiophene (B33073) ring at positions 2 and 4, ortho and para to the chloro substituent respectively, suggests a rich and varied reactivity. The electron-withdrawing nature of the chlorine atom and the thiophene ring itself is expected to influence the electrophilicity of the carbonyl carbons.

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formations)

Condensation reactions are a cornerstone of carbonyl chemistry, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. For 5-Chlorothiophene-2,4-dicarbaldehyde, the two aldehyde groups offer the potential for mono- or di-condensation, depending on the stoichiometry of the reactants.

A Knoevenagel condensation would involve the reaction of the dicarbaldehyde with active methylene (B1212753) compounds. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base. wikipedia.org The product would be an α,β-unsaturated compound, a result of a nucleophilic addition followed by dehydration. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is often accompanied by decarboxylation when a carboxylic acid group is present in the active methylene compound. wikipedia.org

Aldol condensations involve the reaction of an enolate with a carbonyl compound. masterorganicchemistry.com In the case of this compound, a self-condensation is unlikely due to the absence of enolizable protons on the aldehyde itself. However, a crossed aldol condensation with another enolizable aldehyde or ketone would be feasible. These reactions can be catalyzed by either acid or base. masterorganicchemistry.com

Schiff base formation would occur through the reaction of the dicarbaldehyde with primary amines. ijacskros.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate which then dehydrates to form the imine or Schiff base. ijacskros.com This reaction can be catalyzed by either acid or base. ijacskros.com

The choice of catalyst is crucial in directing the outcome of condensation reactions. Weak bases like piperidine (B6355638) or pyridine are commonly used for Knoevenagel condensations to avoid the self-condensation of enolizable aldehydes. wikipedia.org In aldol reactions, strong bases like sodium hydroxide (B78521) are often employed to generate the enolate, while acid catalysts can also be used. masterorganicchemistry.com For Schiff base formation, the reaction is often carried out in the presence of a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the product. ijacskros.com The use of different catalysts could potentially allow for selective mono- or di-condensation of the two aldehyde groups on this compound, although no specific studies have been found to confirm this.

The stereochemistry of the resulting alkenes in condensation reactions is an important consideration. In Knoevenagel condensations, the more stable Z-isomer is often the major product due to rapid equilibration of the E/Z isomers. wikipedia.org In aldol condensations, the stereochemical outcome can be influenced by the reaction conditions and the nature of the substrates, leading to either syn or anti products.

Nucleophilic Additions to Carbonyls

The carbonyl carbons of this compound are electrophilic and thus susceptible to attack by nucleophiles. libretexts.org This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org A wide range of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and others. The presence of two aldehyde groups could lead to a mixture of mono- and di-addition products.

Reductive and Oxidative Transformations of Aldehydes

The aldehyde functional groups can be readily reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, they can be oxidized to carboxylic acids using various oxidizing agents. A patent describes the oxidation of the related 5-chloro-2-thiophenecarboxaldehyde to 5-chlorothiophene-2-carboxylic acid using sodium hypochlorite (B82951) generated in situ. google.com This suggests that the aldehyde groups of this compound could be selectively or fully oxidized to the corresponding dicarboxylic acid.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org It involves the reaction of a phosphorus ylide with the carbonyl compound. organic-chemistry.orglibretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. nrochemistry.comwikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that it generally produces the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org The phosphonate byproducts are also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org Both the Wittig and HWE reactions would be expected to react with one or both aldehyde groups of this compound to form the corresponding mono- or di-alkenes.

Interactive Data Table: Expected Reactivity of this compound

| Reaction Type | Reagents/Catalysts | Expected Product(s) |

| Knoevenagel Condensation | Active methylene compound, weak base (e.g., piperidine) | Mono- or di-α,β-unsaturated compounds |

| Aldol Condensation | Enolizable aldehyde/ketone, base (e.g., NaOH) or acid | Mono- or di-β-hydroxy carbonyl compounds |

| Schiff Base Formation | Primary amine, acid or base catalyst | Mono- or di-imines (Schiff bases) |

| Nucleophilic Addition | Grignard reagent (RMgX) | Mono- or di-secondary alcohols |

| Reduction | NaBH₄ or LiAlH₄ | 5-Chloro-2,4-bis(hydroxymethyl)thiophene |

| Oxidation | Oxidizing agent (e.g., NaClO) | 5-Chlorothiophene-2,4-dicarboxylic acid |

| Wittig Reaction | Phosphorus ylide | Mono- or di-alkenes |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Predominantly (E)-mono- or di-alkenes |

Reactivity of the Chlorine Substituent

The chlorine atom attached to the thiophene ring in this compound is a key site for synthetic transformations, enabling the introduction of a wide array of functional groups through various cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govwikipedia.org In the context of this compound, the chlorine substituent serves as a handle for these transformations, although it is generally less reactive than the corresponding bromine or iodine analogs. wikipedia.org The reactivity order for halides in these reactions is typically I > Br > Cl > F. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the chlorinated thiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields, especially when dealing with less reactive aryl chlorides. For instance, the Suzuki-Miyaura coupling of 5-bromoindazoles with thiopheneboronic acids has been successfully demonstrated using Pd(dppf)Cl₂ as a catalyst. nih.gov A similar approach could be adapted for this compound, likely requiring more forcing conditions or specialized catalyst systems designed for aryl chloride activation.

Stille Coupling: The Stille reaction involves the coupling of the chlorinated thiophene with an organotin compound. wikipedia.orgorganic-chemistry.orgnrochemistry.com This method is known for its tolerance of a wide range of functional groups. nrochemistry.com The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to form the desired product. wikipedia.orgnrochemistry.com The use of additives like copper(I) salts can sometimes accelerate the reaction. organic-chemistry.orgharvard.edu

Heck Coupling: The Heck reaction couples the chlorinated thiophene with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org The reaction proceeds via oxidative addition of the aryl chloride to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org High temperatures are often necessary for Heck reactions involving aryl chlorides. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the chlorinated thiophene and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction can often be carried out under mild conditions. wikipedia.org

A representative table of potential cross-coupling reactions with this compound is shown below:

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | Aryl-substituted thiophene |

| Stille | Aryltributylstannane | Pd(PPh₃)₄ | Aryl-substituted thiophene |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Styrenyl-substituted thiophene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Phenylethynyl-substituted thiophene |

The choice of ligand is critical for controlling the activity and selectivity of the palladium catalyst, especially when working with challenging substrates like aryl chlorides. Sterically hindered and electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), have proven effective in promoting the oxidative addition of aryl chlorides to the palladium center, a key step in the catalytic cycle. nih.govmit.edu For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to promote the selective cross-coupling at the C4 position of 2,4-dichloropyridines. nih.gov This highlights the potential for ligand-controlled regioselectivity in polyhalogenated systems, a principle that could be applied to derivatives of this compound. The design of ligands that can facilitate the activation of the C-Cl bond at lower temperatures and with higher efficiency remains an active area of research.

Understanding the mechanism of cross-coupling reactions is essential for optimizing reaction conditions and developing more efficient catalysts. nih.govwildlife-biodiversity.com The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.orgnrochemistry.com

Oxidative Addition: The Pd(0) catalyst reacts with the aryl chloride (this compound) to form a Pd(II) intermediate. nih.govnrochemistry.com This is often the rate-limiting step, particularly for less reactive aryl chlorides. libretexts.org

Transmetalation: The organometallic coupling partner (e.g., organoboron or organotin compound) transfers its organic group to the Pd(II) complex. nrochemistry.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. nih.govnrochemistry.com

Kinetic studies, isotopic labeling experiments, and computational modeling are used to probe these catalytic cycles. mit.edunih.govwildlife-biodiversity.com For example, kinetic studies can help determine the rate-determining step and the influence of ligand and substrate structure on the reaction rate. mit.edu Such investigations are crucial for the rational design of new and improved catalytic systems for the cross-coupling of challenging substrates like this compound.

Nucleophilic Aromatic Substitution (SNAr) Strategies

While less common for simple aryl chlorides, nucleophilic aromatic substitution (SNAr) can be a viable pathway for the functionalization of this compound. The presence of two electron-withdrawing aldehyde groups on the thiophene ring activates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. wikipedia.orglibretexts.org

The general mechanism for an SNAr reaction involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the thiophene ring. libretexts.org

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, and amines. The reaction is typically carried out in the presence of a base.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide | 5-Methoxythiophene-2,4-dicarbaldehyde |

| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)thiophene-2,4-dicarbaldehyde |

| Amine | Piperidine | 5-(Piperidin-1-yl)thiophene-2,4-dicarbaldehyde |

The efficiency of the SNAr reaction on this compound would depend on the nucleophilicity of the attacking species and the reaction conditions. The strong electron-withdrawing nature of the two formyl groups is expected to significantly facilitate this transformation.

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, yet its reactivity is significantly influenced by the presence of the chlorine atom and the two electron-withdrawing aldehyde groups.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including thiophenes. youtube.commasterorganicchemistry.comkhanacademy.org The reaction involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org In the case of this compound, the directing effects of the existing substituents must be considered.

The chlorine atom is an ortho, para-director, while the aldehyde groups are meta-directors and are strongly deactivating. mnstate.edu The thiophene ring itself is generally more reactive than benzene (B151609) in EAS reactions. However, the presence of the two deactivating aldehyde groups will significantly reduce the nucleophilicity of the thiophene ring, making EAS reactions more challenging.

The only available position for substitution is the C3 position. The directing effects of the substituents on this position are as follows:

The chlorine at C5 is para to the C3 position.

The aldehyde at C2 is meta to the C3 position.

The aldehyde at C4 is ortho to the C3 position.

Possible EAS reactions, though likely requiring forcing conditions, could include:

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | 5-Chloro-3-nitrothiophene-2,4-dicarbaldehyde |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-5-chlorothiophene-2,4-dicarbaldehyde |

| Sulfonation | Fuming H₂SO₄ | 5-Chloro-2,4-dicarbaldehyde-3-sulfonic acid |

It is important to note that the harsh conditions required for these reactions could lead to side reactions or decomposition of the starting material.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. researchgate.net For π-electron rich heterocycles like thiophene, lithiation typically occurs at the C-2 position. rsc.org However, the substitution pattern of this compound significantly influences the site of metalation.

The two aldehyde groups and the chlorine atom are electron-withdrawing, which generally deactivates the thiophene ring towards electrophilic attack but can influence the acidity of the ring protons, making them susceptible to deprotonation by strong bases. The primary site for directed metalation on the this compound ring is the C-3 position. The chloro group at C-5 and the formyl group at C-4 can both act as directing groups. However, the formyl group at the 4-position is expected to be the more influential director for deprotonation at the C-3 position due to the ability of the aldehyde's carbonyl oxygen to coordinate the lithium cation, positioning the base for proton abstraction at the adjacent C-3.

While specific studies on the directed metalation of this compound are not extensively documented, related transformations provide insight. For instance, the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-chlorothiophene (B1346680) can be achieved through directed lithiation at the 5-position, followed by quenching with carbon dioxide. google.com This highlights the ability of the chloro-substituent to direct metalation. In the case of this compound, the combined directing effect of the 4-formyl and 5-chloro groups would likely favor metalation at the C-3 position.

Table 1: Potential Directed Metalation of this compound and Related Compounds

| Starting Material | Directing Group(s) | Predicted Site of Metalation | Subsequent Reaction | Product Type |

| This compound | 4-Formyl, 5-Chloro | C-3 | Quenching with an electrophile (e.g., alkyl halide, carbonyl compound) | 3-Substituted-5-chlorothiophene-2,4-dicarbaldehyde |

| 2-Chlorothiophene | 2-Chloro | C-5 | Carboxylation with CO2 | 5-Chlorothiophene-2-carboxylic acid google.com |

Tandem and Cascade Reactions Involving Multiple Functional Sites

The presence of two distinct aldehyde functionalities and a reactive thiophene core makes this compound an ideal substrate for tandem and cascade reactions, where multiple bonds are formed in a single synthetic operation. nih.gov Such processes are highly efficient in terms of atom economy and step-count, enabling the rapid construction of complex molecular architectures.

Sequential Transformations for Complex Molecule Synthesis

The differential reactivity of the two aldehyde groups in this compound can be exploited in sequential transformations. The aldehyde at the C-2 position is generally more reactive towards nucleophiles than the aldehyde at the C-4 position due to the electronic influence of the adjacent sulfur atom and the C-5 chloro group. This reactivity difference allows for selective transformations.

For example, a sequential approach could involve the selective protection of the more reactive 2-formyl group, followed by reaction at the 4-formyl group. Subsequent deprotection and further transformation at the 2-position would lead to dissymmetric products. While specific examples starting from this compound are not prevalent in the literature, the concept of sequential C-H functionalization has been demonstrated in the enantioselective synthesis of other complex heterocyclic systems. nih.gov

A plausible synthetic sequence could involve:

Selective reaction of the 2-formyl group (e.g., Wittig reaction, aldol condensation).

Transformation of the 4-formyl group (e.g., reductive amination, oxidation to a carboxylic acid).

Further manipulation of the newly introduced functionalities to build more complex structures.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of diverse heterocyclic libraries from simple starting materials in a single step. tandfonline.com Thiophene derivatives, in particular, are often synthesized via MCRs. nih.gov this compound, with its two electrophilic aldehyde centers, is a prime candidate for participation in such reactions.

While specific MCRs employing this compound are not widely reported, the reactivity of dialdehydes in such transformations is well-established. For instance, thiophene dicarbonyl chlorides have been used in consecutive three- and pseudo-five-component reactions to synthesize symmetrically substituted oligothiophenes. rsc.org

A hypothetical one-pot multicomponent reaction involving this compound could proceed via a condensation reaction with a binucleophile, such as a 1,2-diamine or a 1,3-dicarbonyl compound, leading to the formation of fused heterocyclic systems. The reaction of an aromatic dialdehyde (B1249045) with other components can lead to the formation of complex structures like naphthyl-substituted dihydropyridines. rsc.org

Table 2: Hypothetical Multicomponent Reactions with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Potential Product |

| This compound | Ethylenediamine | - | Acid or base catalysis | Dihydropyrazino[2,3-c]thiophene derivative |

| This compound | Malononitrile | Ammonia (B1221849) | Base catalysis (e.g., piperidine) | Thieno[2,3-b]pyridine (B153569) derivative |

| This compound | Acetylacetone | Ammonium acetate | Reflux in acetic acid | Dihydropyridine-fused thiophene |

Derivatization and Functionalization Strategies Utilizing 5 Chlorothiophene 2,4 Dicarbaldehyde

Synthesis of Heterocyclic Compounds and Scaffolds

The dialdehyde (B1249045) functionality of 5-chlorothiophene-2,4-dicarbaldehyde serves as a versatile precursor for the synthesis of various fused heterocyclic systems. Through carefully chosen reaction partners and conditions, the aldehyde groups can be incorporated into new ring structures, leading to novel chemical entities with potential applications in materials science and medicinal chemistry.

The construction of fused thiophene (B33073) rings, such as thieno[3,2-b]thiophenes, can be achieved from appropriately substituted thiophene precursors. While direct synthesis from this compound is not extensively documented, analogous transformations provide a viable synthetic strategy. For instance, the synthesis of thieno[3,2-b]thiophenes has been accomplished starting from 3-nitrothiophene-2,5-dicarboxylates. This involves a nucleophilic aromatic substitution of the nitro group with a thiol-containing reagent, followed by a Dieckman condensation to form the fused thiophene ring. mdpi.com A similar approach could potentially be adapted for this compound, where the aldehyde groups are first converted to esters, and a suitable nucleophile is introduced to facilitate the cyclization.

The table below summarizes a potential synthetic route to fused thiophene systems based on analogous reactions.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. Oxidation to dicarboxylic acid2. Esterification3. Thiolate nucleophile | Fused thieno[3,2-b]thiophene (B52689) derivative | Multistep synthesis involving oxidation, esterification, and cyclization |

This table presents a hypothetical reaction scheme based on established synthetic methodologies for similar compounds.

The reaction of dicarbonyl compounds with nitrogen-containing nucleophiles is a classical and effective method for the synthesis of nitrogen heterocycles. This compound, with its two aldehyde groups, is an ideal substrate for such transformations.

Pyridines: The synthesis of thieno[2,3-b]pyridine (B153569) derivatives can be achieved from precursors containing a 3-aminothiophene-2-carbaldehyde (B1269734) moiety. nih.gov This suggests a potential pathway where one of the aldehyde groups of this compound is selectively converted to an amino group, followed by cyclization with a suitable partner to form the fused pyridine (B92270) ring.

Pyrazines: Thieno[3,4-b]pyrazines are valuable building blocks for low band gap conjugated materials. nih.govrsc.org Their synthesis typically involves the condensation of a thiophene-3,4-diamine with a 1,2-dicarbonyl compound. By analogy, the reaction of this compound with a 1,2-diamine should yield a thieno[3,4-d]pyridazine scaffold.

The following table outlines potential synthetic routes to various nitrogen-containing heterocycles.

| Heterocycle | Potential Precursor from this compound | Co-reactant |

| Thieno[2,3-b]pyridine | 2-Amino-5-chlorothiophene-4-carbaldehyde | 1,3-Dicarbonyl compound |

| Thieno[3,4-d]pyridazine | This compound | Hydrazine |

| Imidazole-fused thiophene | This compound | Ammonia (B1221849) and another aldehyde |

This table illustrates plausible synthetic strategies based on known heterocyclic chemistry.

The aldehyde functionalities of this compound can also be utilized to construct fused oxygen and sulfur-containing heterocycles. For example, reaction with reducing agents could yield the corresponding diol, which could then undergo acid-catalyzed cyclization to form a fused furan (B31954) ring system. Alternatively, reaction with a sulfurating agent like Lawesson's reagent could potentially lead to the formation of a fused thiophene ring. The synthesis of thieno[2,3-c]furan derivatives has been reported from appropriate thiophene precursors, indicating the feasibility of such cyclizations.

Preparation of Polyfunctionalized Monomers for Polymerization

The dialdehyde nature of this compound makes it a suitable monomer for polycondensation reactions, leading to the formation of conjugated polymers with interesting optical and electronic properties.

The synthesis of dithienyl derivatives and other extended conjugated systems is a key strategy in the development of organic electronic materials. While direct polymerization of this compound is one route, it can also be derivatized to form more complex monomers. For example, reaction with a Wittig reagent derived from a thiophene phosphonium (B103445) salt would lead to a dithienyl vinylene monomer. Such monomers can then be polymerized to afford poly(thiophene vinylene) (PTV) derivatives. researchgate.net

This compound is inherently a bis-electrophilic species, with the two aldehyde carbons being susceptible to nucleophilic attack. This property can be directly exploited in polycondensation reactions with bis-nucleophilic monomers, such as diamines or diols, to produce polyimines (Schiff bases) or polyacetals, respectively.

Furthermore, the aldehyde groups can be converted into other functionalities to create bis-nucleophilic monomers. For instance, reduction to the corresponding diol would create a bis-nucleophile. Another approach is the conversion of the aldehydes to bis(halomethyl) groups, which can then be transformed into bis(phosphonium) salts, creating a bis-Wittig reagent for polymerization reactions.

The table below summarizes the potential of this compound as a monomer precursor.

| Monomer Type | Derivative of this compound | Polymerization Partner | Resulting Polymer |

| Bis-electrophile | This compound | Diamine | Polyimine |

| Bis-nucleophile | 5-Chloro-2,4-bis(hydroxymethyl)thiophene | Diacyl chloride | Polyester |

| Bis-Wittig Reagent | 5-Chloro-2,4-bis(triphenylphosphoniomethyl)thiophene dichloride | Dialdehyde | Poly(thiophene vinylene) |

This table outlines potential polymerization strategies utilizing derivatives of this compound.

Chiral Derivatization Approaches Utilizing this compound

The strategic placement of two formyl groups on the 5-chlorothiophene scaffold in this compound presents a unique platform for the development of novel chiral molecules. The reactivity of the aldehyde functionalities allows for a variety of derivatization strategies aimed at introducing chirality, leading to the synthesis of valuable chiral auxiliaries and ligands for asymmetric synthesis.

Synthesis of Chiral Auxiliaries and Ligands

The transformation of the aldehyde groups in this compound into chiral entities is a key strategy for creating new chiral auxiliaries and ligands. This can be achieved through the reaction of the dialdehyde with chiral amines, amino alcohols, or other enantiomerically pure building blocks. The resulting Schiff bases or more complex adducts can serve as chiral directing groups in a variety of asymmetric transformations.

While direct examples of chiral derivatization of this compound are not extensively documented in publicly available literature, the principles can be inferred from the reactions of similar dialdehydes and thiophene-based compounds. For instance, the synthesis of chiral ligands from various aldehydes is a well-established field. Pinane-based chiral aminodiols have been prepared and successfully used as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. Similarly, chiral diols and β-amino alcohols derived from carbohydrates have been synthesized and evaluated as ligands in enantioselective additions of diethylzinc to both aromatic and aliphatic aldehydes, demonstrating high catalytic activity and enantioselectivity. mdpi.commdpi.com

A plausible approach for the derivatization of this compound involves the condensation of its two aldehyde groups with enantiomerically pure diamines or amino alcohols. This can lead to the formation of chiral macrocyclic Schiff bases or bis-oxazolidine/imidazolidine derivatives. The rigidity of the thiophene ring, combined with the stereochemistry of the attached chiral moieties, can create a well-defined chiral environment, making these derivatives promising candidates for chiral ligands in metal-catalyzed asymmetric reactions.

Furthermore, the synthesis of a family of fine-tunable chiral ligands from (2S,3S)-2,3-epoxy-3-phenylpropanol highlights the potential for creating diverse ligand libraries from a common chiral precursor. acs.org This principle could be applied to this compound, where reaction with various chiral synthons could yield a range of ligands with modulated steric and electronic properties for optimizing catalytic performance in asymmetric synthesis. acs.org

Table 1: Potential Chiral Ligands Derived from Aromatic Dialdehydes

| Ligand Type | Precursor Aldehyde | Chiral Reagent | Potential Application |

| Chiral Aminodiol | Benzaldehyde | Pinane-derived amino alcohol | Asymmetric addition of organozinc reagents |

| Chiral Diol | Various Aldehydes | Carbohydrate-derived diols | Enantioselective addition of diethylzinc |

| Chiral Amino Alcohol | Cinnamyl alcohol derivative | Secondary amines | Ligand-accelerated catalysis |

Stereoselective Transformations at Aldehyde Centers

The two aldehyde groups of this compound are prochiral centers, and their stereoselective transformation offers a direct route to chiral molecules. Asymmetric reactions targeting these aldehyde functionalities can lead to the formation of enantioenriched diols, hydroxy aldehydes, and other valuable chiral building blocks.

Organocatalysis, particularly SOMO (Singly Occupied Molecular Orbital) catalysis, has emerged as a powerful tool for the enantioselective α-arylation of aldehydes. nih.gov This methodology involves the formation of a chiral enamine intermediate, which then undergoes a stereocontrolled reaction. While this specific application is for α-functionalization, it demonstrates the potential for chiral amine catalysts to induce stereoselectivity in reactions involving aldehydes.

The catalytic asymmetric Roskamp reaction of α-alkyl-α-diazoesters with aromatic aldehydes, catalyzed by a chiral N,N'-dioxide-scandium(III) complex, provides a method for the highly enantioselective synthesis of α-alkyl-β-keto esters. researchgate.net This illustrates how chiral Lewis acid catalysts can effectively control the stereochemical outcome of additions to aldehyde groups. Similar strategies could be envisioned for this compound, where the use of a chiral catalyst could direct the addition of a nucleophile to one or both of the aldehyde groups in a stereoselective manner.

Furthermore, the catalytic asymmetric functionalization and dearomatization of thiophenes using chiral Brønsted bases highlights the possibility of inducing chirality within the thiophene system itself. nih.gov While this example involves a different reaction type, it underscores the potential for chiral catalysts to control the stereochemistry of reactions involving thiophene derivatives.

Table 2: Examples of Stereoselective Reactions at Aldehyde Centers

| Reaction Type | Aldehyde Substrate | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

| Intramolecular α-Arylation | Aryl-tethered aldehydes | Chiral amine (imidazolidinone) | Cyclic α-aryl aldehydes | ≥90% |

| Roskamp Reaction | Aromatic aldehydes | Chiral N,N'-dioxide-Sc(III) complex | α-Alkyl-β-keto esters | up to 98% |

| Enantioselective Addition | Benzaldehyde | Chiral aminodiol ligand with Et₂Zn | (R)- or (S)-1-phenyl-1-propanol | up to 80% |

The development of such stereoselective transformations for this compound would significantly enhance its utility as a versatile building block in asymmetric synthesis, providing access to a wide range of enantiomerically enriched compounds.

Applications of 5 Chlorothiophene 2,4 Dicarbaldehyde in Materials Science and Supramolecular Chemistry

Design and Synthesis of Conjugated Polymers

The bifunctional nature of 5-Chlorothiophene-2,4-dicarbaldehyde makes it an ideal monomer for the synthesis of various conjugated polymers. These polymers are characterized by alternating single and double bonds, which lead to delocalized π-electron systems and unique optoelectronic properties.

Schiff Base Polymers and Polyimines

The reaction of the dialdehyde (B1249045) with primary amines leads to the formation of Schiff base polymers, also known as polyimines. nih.govresearchgate.net This condensation polymerization is a straightforward method for creating high-molecular-weight polymers. The resulting imine linkages (-C=N-) integrate into the polymer backbone, extending the conjugation and influencing the material's thermal and chemical stability. The properties of these polymers can be readily tuned by selecting different amine co-monomers, allowing for the synthesis of materials with specific characteristics for applications such as organic electronics and sensors.

Thiophene-Based Copolymers for Optoelectronic Applications

This compound can be incorporated into various thiophene-based copolymers to fine-tune their electronic properties for optoelectronic devices. The chlorine substituent acts as an electron-withdrawing group, which can modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is crucial for optimizing the performance of organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). The aldehyde groups can be transformed into other functional groups, such as vinyl or cyano groups, to facilitate different polymerization techniques like Wittig or Knoevenagel polycondensation.

Cross-linked Polymer Networks

The two aldehyde functional groups of this compound offer the potential for creating cross-linked polymer networks. rsc.orgfactor2.com By reacting with multifunctional amines or other cross-linking agents, a three-dimensional polymer structure can be formed. These cross-linked materials often exhibit enhanced thermal stability, mechanical strength, and solvent resistance compared to their linear counterparts. The degree of cross-linking can be controlled by the stoichiometry of the monomers, allowing for the creation of materials with a range of physical properties, from rigid thermosets to flexible elastomers.

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The precise geometry and reactive ends of this compound make it a promising candidate as an organic linker for the construction of highly ordered porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comsciopen.com

Tunable Porosity and Functionality in Framework Materials

The use of this compound and its derivatives as linkers allows for the design of MOFs and COFs with tunable porosity and functionality. rsc.orgresearchgate.net The size and shape of the pores within these materials can be controlled by the length and geometry of the organic linkers. nih.gov This tunability is critical for applications such as gas storage and separation, where the pore size must be optimized for specific molecules. rsc.org Furthermore, the aldehyde groups, if not fully reacted during framework assembly, can be post-synthetically modified to introduce new functional groups within the pores. This post-synthetic modification allows for the tailoring of the framework's chemical environment for applications in catalysis, sensing, and drug delivery.

Post-Synthetic Modification of Frameworks

The aldehyde moieties of this compound can readily undergo a variety of chemical transformations. These reactions are often employed to covalently modify the organic linkers within a framework. acs.org For instance, the aldehyde groups can react with primary amines to form imines, a common and efficient reaction in the PSM of frameworks. This approach has been widely used to introduce a range of functional groups, thereby tailoring the framework's properties for specific applications. acs.orgnih.gov

The incorporation of this compound into a framework, either as a primary building block during initial synthesis or as a component introduced through PSM, can impart unique characteristics. The presence of the chlorine atom and the thiophene (B33073) ring can influence the electronic properties and the potential for further functionalization of the material.

Table 1: Potential Post-Synthetic Modification Reactions with this compound

| Reaction Type | Reactant | Functional Group Introduced | Potential Application |

| Imine Condensation | Primary Amine (R-NH₂) | Imine (C=N-R) | Gas separation, catalysis, sensing |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene | Tuning electronic properties |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | Substituted Alkene | Optical materials, functional polymers |

| Reductive Amination | Amine and Reducing Agent | Secondary/Tertiary Amine | Basic catalysis, CO₂ capture |

The ability to perform these modifications on a solid, crystalline material allows for the precise engineering of pore environments and surface chemistry. This level of control is crucial for developing advanced materials for catalysis, gas storage and separation, and sensing. nih.govacs.org

Development of Self-Assembled Supramolecular Architectures

The unique molecular structure of this compound, featuring two reactive aldehyde groups on a rigid thiophene core, makes it an excellent candidate for the construction of complex supramolecular architectures through self-assembly processes.

Macrocyclic and Cage Structures

The directional nature of the aldehyde groups in this compound allows for its use as a building block in the synthesis of macrocycles and molecular cages. By reacting with complementary difunctional or multifunctional amine precursors, discrete, shape-persistent structures can be formed through the generation of multiple imine bonds. The geometry of the thiophene ring and the positioning of the aldehyde groups guide the assembly process, leading to the formation of specific macrocyclic or cage-like architectures.

The synthesis of such structures is often achieved under conditions of thermodynamic control, allowing for "error-checking" and the formation of the most stable assembly. nih.gov The resulting macrocycles and cages can possess well-defined cavities capable of encapsulating guest molecules, leading to applications in molecular recognition, transport, and catalysis. While specific examples utilizing this compound are not extensively documented, the principles of macrocycle and cage synthesis using dicarbaldehydes are well-established. nih.govkchem.orgkoreascience.kr

Dynamic Covalent Chemistry Approaches

Dynamic covalent chemistry (DCC) is a powerful strategy for the construction of complex molecular assemblies from simple building blocks via reversible reactions. nih.govwikipedia.orgrsc.org The formation of imines from the reaction of aldehydes and amines is a cornerstone of DCC due to its reversibility under mild conditions. This compound is an ideal component for DCC systems, as its two aldehyde groups can participate in the formation of dynamic covalent libraries.

When combined with a mixture of different amine building blocks, this compound can lead to a variety of interchanging macrocyclic and oligomeric species. The distribution of these species in the dynamic library can be influenced by various factors, such as the concentrations of the components, the solvent, and the presence of a template. This adaptability allows for the discovery of new receptors for specific guest molecules or materials with responsive properties. wikipedia.org The reversible nature of the imine bonds allows the system to re-equilibrate in response to external stimuli, a key feature for the development of "smart" materials. rsc.org

Application in Chemo/Biosensors and Molecular Recognition Systems

The inherent electronic and structural features of the thiophene ring, combined with the reactive aldehyde groups, make this compound and its derivatives promising platforms for the development of chemo- and biosensors. Thiophene-based compounds have been extensively utilized in the design of optical sensors due to their favorable photophysical properties. mdpi.comdtu.dkrsc.orgdtu.dk

Fluorometric and Colorimetric Sensing Platforms

Thiophene derivatives are known to exhibit changes in their fluorescence or color upon interaction with specific analytes. mdpi.comrsc.orgresearchgate.net The aldehyde groups of this compound can be readily modified to introduce specific recognition sites for target molecules. For example, reaction with a fluorophore-containing amine can yield a Schiff base that may exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a metal ion or other analyte. mdpi.comrsc.org

The sensing mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). The binding of an analyte to the receptor part of the sensor molecule can modulate these processes, leading to a detectable change in the optical signal. The thiophene unit itself can act as a signaling component due to its electron-rich nature and ability to participate in conjugated systems. dtu.dkresearchgate.net

Table 2: Examples of Thiophene-Based Sensing Platforms

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

| Fluorescent | Zn²⁺, CN⁻ | Fluorescence enhancement | mdpi.com |

| Fluorescent | Au³⁺ | Fluorescence quenching (CHEQ) | dtu.dkdtu.dkexlibrisgroup.com |

| Colorimetric & Fluorescent | Cu²⁺, Al³⁺ | Color change and fluorescence "turn-on" | researchgate.netnih.gov |

| Colorimetric | Aldehydes & Ketones | Chemical reaction leading to color change | illinois.edunih.gov |

Receptor Design and Ligand Binding Studies (purely chemical/molecular interactions)

The design of synthetic receptors capable of selective molecular recognition is a fundamental aspect of supramolecular chemistry. nih.govrsc.org The rigid thiophene scaffold of this compound provides a well-defined platform for the construction of receptors. The two aldehyde groups can be used as anchor points to attach binding sites for specific guest molecules.

Through covalent modification, various recognition motifs can be introduced, targeting analytes through hydrogen bonding, electrostatic interactions, or hydrophobic effects. For instance, the dicarbaldehyde can be reacted with amines bearing crown ether or calixarene (B151959) moieties to create receptors for metal ions or small organic molecules.

Ligand binding studies, often employing techniques such as NMR titration, UV-Vis spectroscopy, and fluorescence spectroscopy, are crucial for determining the binding affinity and selectivity of these synthetic receptors. These studies provide insights into the non-covalent interactions that govern molecular recognition at the chemical level. nih.gov While direct ligand binding studies involving this compound are not prevalent in the literature, the principles of receptor design using dicarbaldehydes are broadly applicable.

Role in Advanced Catalytic Systems

The presence of two aldehyde groups and a halogenated thiophene core in this compound provides multiple reaction sites. This allows for the potential creation of complex molecular architectures that can be tailored for specific catalytic applications.

Precursor to Ligands for Transition Metal Catalysis

The aldehyde functional groups in this compound are prime candidates for the synthesis of Schiff base ligands. Schiff bases, formed through the condensation reaction of an aldehyde or ketone with a primary amine, are a critical class of ligands in coordination chemistry. iosrjournals.org These ligands can coordinate with a variety of transition metals to form stable complexes that have shown significant catalytic activity in a range of organic transformations. mdpi.comnih.gov

The general synthetic route to such metal complexes involves a two-step process:

Schiff Base Ligand Synthesis: The dicarbaldehyde can react with a wide array of primary amines to form bis-imine Schiff base ligands. The choice of the amine allows for the fine-tuning of the steric and electronic properties of the resulting ligand.

Metal Complexation: The synthesized Schiff base ligand, which often contains nitrogen and potentially other donor atoms, can then be reacted with a suitable transition metal salt (e.g., copper, nickel, cobalt) to form the corresponding metal complex. mdpi.comnih.gov

While specific studies employing this compound in this capacity are not extensively documented, research on analogous thiophene-based aldehydes provides a strong precedent for its potential. For instance, complexes derived from 5-methylthiophene-2-carboxaldehyde have been synthesized and investigated for their catalytic and biological activities. nih.gov These studies demonstrate that thiophene-containing Schiff base complexes can be effective catalysts.

The catalytic performance of such complexes is influenced by several factors, including the nature of the transition metal, the coordination geometry, and the electronic effects of the substituents on the ligand backbone. The chloro-substituent on the thiophene ring of this compound would likely exert an electron-withdrawing effect, which could modulate the catalytic activity of the corresponding metal complex.

Table 1: Potential Transition Metal Complexes Derived from this compound and their Hypothetical Catalytic Applications

| Ligand Precursor | Amine Reactant | Potential Metal Ion | Hypothetical Catalytic Application |

| This compound | Aniline | Copper(II) | Oxidation reactions, C-C coupling reactions |

| This compound | Ethylenediamine | Nickel(II) | Polymerization, reduction reactions |

| This compound | 2-Aminoethanol | Cobalt(II) | Epoxidation of olefins, hydrolysis reactions |

Components in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The functional groups present in this compound offer possibilities for its use in the design of novel organocatalysts.

The aldehyde groups could, for example, be utilized in the formation of iminium or enamine intermediates, which are key reactive species in many organocatalytic cycles. By reacting the dicarbaldehyde with a chiral primary or secondary amine, a chiral organocatalyst could potentially be synthesized.

However, a thorough search of the scientific literature did not yield specific examples of this compound being used directly as an organocatalyst or as a precursor for one. The development in this area remains a subject for future research. The exploration of its potential in asymmetric synthesis, where it could serve as a scaffold for creating catalysts that can control the stereochemical outcome of a reaction, would be a particularly interesting avenue of investigation.

Computational and Theoretical Studies on 5 Chlorothiophene 2,4 Dicarbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chlorothiophene-2,4-dicarbaldehyde, DFT calculations can provide a wealth of information about its fundamental properties. A common approach would involve using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p), to perform geometry optimization and calculate electronic properties. nih.gov

An analysis of the electronic structure would reveal the distribution of electrons within the molecule. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

The analysis would also include the generation of molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution and are valuable for predicting sites of electrophilic and nucleophilic attack. nih.gov For this compound, the electronegative chlorine atom and the oxygen atoms of the carbaldehyde groups are expected to be regions of negative potential, while the hydrogen atoms and parts of the thiophene (B33073) ring would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

| Ionization Potential | - | Energy required to remove an electron |

| Electron Affinity | - | Energy released when an electron is added |

| Dipole Moment | - | Measure of the molecule's overall polarity |

Note: The values in this table are illustrative and would be determined through actual DFT calculations.

The relative energies of the possible conformers (e.g., cis-cis, cis-trans, trans-trans with respect to the orientation of the carbonyl groups relative to the sulfur atom) would be calculated to determine their population at a given temperature. The transition states between these conformers would also be located to determine the rotational energy barriers.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| O-cis, O-cis | 0 (Reference) | - |

| O-cis, O-trans | Value | Value |

| O-trans, O-trans | Value | Value |

Note: This table illustrates the type of data that would be obtained from a conformational analysis. "O-cis" and "O-trans" refer to the orientation of the aldehyde oxygen relative to the thiophene sulfur atom.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be used to validate experimental findings. For this compound, theoretical vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) could be calculated.

The calculated vibrational frequencies would correspond to the different vibrational modes of the molecule, such as the stretching and bending of the C=O, C-Cl, and C-S bonds. nih.gov The predicted NMR chemical shifts for the hydrogen and carbon atoms would aid in the interpretation of experimental NMR spectra. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions and the maximum absorption wavelength (λmax) in the UV-Vis spectrum, providing insights into the molecule's photophysical properties. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations would provide a deeper understanding of the dynamic behavior of this compound in different environments.

MD simulations can be used to study the behavior of this compound in a solvent or in its crystalline form. In solution, these simulations would reveal information about the solute-solvent interactions, the solvation shell structure, and the conformational dynamics of the molecule in a condensed phase. In the solid state, MD simulations can be employed to investigate the crystal packing, intermolecular interactions such as halogen bonding and hydrogen bonding, and the mechanical properties of the crystal. acs.org

The planar structure and the presence of multiple functional groups in this compound suggest the possibility of self-assembly into larger, ordered structures. MD simulations could be utilized to explore the mechanisms of self-assembly, predicting how individual molecules might aggregate and organize in different environments. These simulations would help in understanding the non-covalent interactions driving the self-assembly process, which is crucial for the design of new materials with specific functionalities.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these methods could be instrumental in understanding its reactivity and predicting the outcomes of synthetic transformations.

Determination of Activation Energies and Reaction Mechanisms

The study of reaction mechanisms through computational methods, such as Density Functional Theory (DFT), allows for the mapping of the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter that governs the reaction rate.

For substituted thiophenes, computational studies have successfully predicted the feasibility of various reactions. For instance, theoretical investigations into the C-S bond activation of substituted thiophenes with metal complexes have utilized DFT to calculate the ground-state and transition-state energies, providing good agreement with experimental thermodynamic selectivity. Similar approaches could be applied to this compound to predict its behavior in, for example, metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Hypothetical Reactant(s) | Computational Method | Predicted Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | + Sodium Methoxide | DFT (B3LYP/6-31G*) | Data Not Available |

| Suzuki Cross-Coupling | + Phenylboronic Acid | DFT (M06/def2-SVP) | Data Not Available |

| Aldehyde Reduction | + Sodium Borohydride (B1222165) | DFT (B3LYP/6-311+G**) | Data Not Available |

This table is illustrative and highlights the type of data that could be generated through dedicated computational studies. The values are currently unavailable in the literature.

Selectivity Predictions for Synthetic Transformations

A significant challenge in synthetic chemistry is controlling selectivity—regioselectivity, chemoselectivity, and stereoselectivity. Computational models are increasingly used to predict and explain the selectivity observed in reactions involving functionalized heterocycles.

For thiophene derivatives, studies have shown that the site selectivity of reactions like C-H functionalization can be influenced by factors such as ligand choice in catalytic systems. Computational analyses, including More O'Ferrall-Jencks plots and DFT calculations, have been employed to understand how different ligands can switch the selectivity-determining step of a reaction, leading to different products. Machine learning models, trained on data from computational chemistry and experimental results, are also emerging as powerful tools for predicting regioselectivity in the functionalization of heterocycles.

For this compound, with its multiple reactive sites (two aldehyde groups, a chloro substituent, and C-H bonds on the thiophene ring), predictive models could be invaluable for designing selective synthetic strategies.

QSAR/QSPR Studies for Structure-Property Relationships (excluding biological/toxicological properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical models that correlate the chemical structure of a compound with its properties. While often used in drug discovery, these methods are also powerful for predicting physical, chemical, and material properties.

Correlation with Electronic and Optical Properties of Derived Materials

Thiophene-based polymers and materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic and optical properties of these materials are intrinsically linked to the molecular structure of the monomeric units.

Computational studies on polythiophenes and their derivatives have demonstrated that DFT and time-dependent DFT (TD-DFT) can effectively predict properties like HOMO-LUMO energy gaps,

Advanced Spectroscopic and Structural Elucidation for 5 Chlorothiophene 2,4 Dicarbaldehyde and Its Derivatives in a Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone for the structural analysis of 5-Chlorothiophene-2,4-dicarbaldehyde and its derivatives. It provides data on the chemical environment of individual atoms, enabling the confirmation of synthetic outcomes and the study of dynamic processes.

Elucidation of Complex Reaction Intermediates and Products

In the synthesis and subsequent reactions of thiophene-based compounds, NMR is crucial for confirming the identity of products and intermediates. For instance, in the synthesis of polymers containing thiophene (B33073) units, ¹H and ¹³C NMR are used to verify the structures of the monomers and the final polymer. mdpi.com The distinct chemical shifts of the aromatic protons and carbons, as well as those of the aldehyde functional groups, provide a definitive fingerprint of the molecule.

While specific NMR data for this compound is not broadly published in high-detail studies, analysis of closely related structures provides a strong basis for interpretation. For example, the ¹H NMR spectrum of a similar monomer, 4,9-dibromo-2,1,3-naphthothiadiazole, shows distinct aromatic proton signals that are crucial for confirming its structure before polymerization. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Thiophene-Based Monomer Derivative Data based on analogous thiophene structures reported in research literature.

Conformation and Configurational Analysis in Solution

The rotational freedom of the two aldehyde groups in dicarbaldehyde compounds can lead to different conformations (rotamers) in solution. NMR studies, particularly using liquid crystal solvents, can elucidate the preferred conformations. Research on the related thiophene-2,5-dicarbaldehyde has shown that the molecule predominantly exists in an O-cis–cis conformation (where both oxygen atoms are on the same side relative to the sulfur atom), with a smaller fraction in the O-cis–trans conformation. rsc.orgrsc.org The analysis of direct dipolar couplings in the NMR spectrum allows for the determination of the relative orientations of the different parts of the molecule, revealing that the O-trans-trans rotamer is sterically unfavorable and present in negligible amounts. rsc.org

Solid-State NMR for Polymer and Framework Characterization

When this compound is used as a building block for creating polymers or microporous frameworks, solid-state NMR (ssNMR) becomes a vital characterization tool. Unlike solution NMR, ssNMR provides structural information on insoluble, solid materials. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to obtain high-resolution ¹³C NMR spectra of these materials. researchgate.net

For example, in the characterization of conjugated microporous polymers (CMPs) containing thiophene units, ssNMR is used to confirm the successful incorporation of the thiophene monomer into the final polymer structure. nih.gov The spectra can distinguish between the aromatic carbons of the thiophene ring and other aromatic units within the polymer, confirming the covalent linkages formed during polymerization. nih.gov The chemical shifts in the solid state can also provide insights into the packing and morphology of the polymer chains, such as identifying crystalline and amorphous regions. solidstatenmr.org.ukscite.ai

Mass Spectrometry (MS) for Reaction Pathway Elucidation and Product Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions with high accuracy.

High-Resolution Mass Spectrometry for Exact Mass Determination

Table 2: Theoretical Isotopic Mass Data for this compound

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis in Complex Mixtures

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of a compound by fragmenting the primary ion and analyzing the resulting fragment ions. This technique is invaluable for distinguishing between isomers and for identifying specific structural motifs within a larger molecule. nih.gov

In the context of this compound, an MS/MS experiment would involve isolating the parent ion (e.g., m/z 174 for the protonated molecule with ³⁵Cl) and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides a structural fingerprint. Expected fragmentation pathways for this molecule would likely include:

Loss of a chlorine atom (Cl•).

Loss of carbon monoxide (CO) from one or both aldehyde groups.

Cleavage of the thiophene ring.

By analyzing these fragments, researchers can confirm the presence and location of the chloro and aldehyde substituents on the thiophene ring. nist.gov This level of detail is crucial when analyzing complex reaction mixtures where multiple products or isomers may be present. iaph.eslcms.cz

Vibrational Spectroscopy (IR and Raman) for Mechanistic Insights

Extensive searches for published research on the vibrational spectroscopy of this compound did not yield specific data, such as detailed assignments of infrared (IR) and Raman active vibrational modes. While general principles of vibrational spectroscopy are well-established for thiophene and its derivatives, specific experimental and theoretical studies on this compound appear to be unavailable in the public domain.

Monitoring Reaction Progress and Functional Group Transformations

In a research context, Fourier Transform Infrared (FTIR) and Raman spectroscopy would be invaluable tools for monitoring the synthesis and subsequent reactions of this compound. For instance, during its synthesis, the appearance of the characteristic aldehyde C-H stretching vibrations (typically around 2850-2750 cm⁻¹) and the strong carbonyl (C=O) stretching band (expected in the region of 1700-1680 cm⁻¹) would indicate the formation of the dicarbaldehyde functionality. The disappearance of signals from the starting materials would signify the progression of the reaction.

Similarly, in derivatization reactions, such as the conversion of the aldehyde groups to imines or oximes, IR and Raman spectroscopy would provide clear evidence of functional group transformation. The disappearance of the aldehyde C=O stretching band and the appearance of new bands corresponding to C=N stretching would be indicative of a successful reaction. However, no specific studies demonstrating this for this compound have been found.

Probing Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy is a powerful technique for studying intermolecular forces, including hydrogen bonding. sigmaaldrich.comgoogle.com In derivatives of this compound, for example, those involving hydroxyl or amino groups, changes in the O-H or N-H stretching frequencies could provide insights into the nature and strength of hydrogen bonds. bldpharm.comepa.gov A shift to lower wavenumbers (red shift) and broadening of these bands are characteristic indicators of hydrogen bond formation. sigmaaldrich.com While the principles are well-understood, no specific research applying these methods to derivatives of this compound has been identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Electronic Transitions and Conjugation Effects in Derived Materials

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions associated with the thiophene ring and the two aldehyde groups. The extent of conjugation in materials derived from this compound would significantly influence the position of the absorption maxima (λ_max). For example, the formation of extended π-systems through reactions at the aldehyde positions would likely lead to a bathochromic (red) shift in the absorption spectrum. However, without experimental data, specific electronic transitions and the precise effects of conjugation cannot be detailed.

Quantum Yield and Photophysical Property Determination